3-Amino-1-methylcyclobutan-1-ol

Description

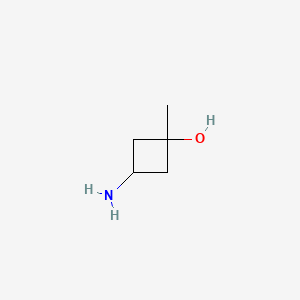

Structure

2D Structure

Properties

IUPAC Name |

3-amino-1-methylcyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(7)2-4(6)3-5/h4,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAHPGXMUSQMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00737925 | |

| Record name | 3-Amino-1-methylcyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363381-26-3 | |

| Record name | 3-Amino-1-methylcyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-1-methylcyclobutan-1-ol: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of Complex Scaffolds in Medicinal Chemistry

In the landscape of modern drug development, the demand for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is ever-increasing. These scaffolds serve as the foundation for creating highly selective and potent therapeutics. Among these, strained cyclic systems have garnered significant attention for their ability to present substituents in well-defined spatial orientations, thereby facilitating optimal interactions with biological targets. This guide focuses on 3-Amino-1-methylcyclobutan-1-ol, a versatile building block that embodies these desirable characteristics. Its unique cyclobutane core, adorned with an amino and a hydroxyl group, provides a rigid framework that is increasingly being incorporated into a variety of active pharmaceutical ingredients (APIs). This document serves as a comprehensive technical resource, detailing the fundamental basic properties, synthesis, reactivity, and analytical methodologies pertinent to this important synthetic intermediate.

Physicochemical and Basic Properties

This compound is a chiral compound existing as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers. The specific spatial arrangement of the amino, hydroxyl, and methyl groups on the cyclobutane ring imparts distinct physicochemical properties to each isomer, influencing their reactivity, and ultimately, their utility in drug design.

Structural and Basic Chemical Data

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | PubChem[1][2][3] |

| Molecular Weight | 101.15 g/mol | PubChem[1][2][3] |

| IUPAC Name | This compound | PubChem[1][2][3] |

| CAS Number | 1363381-26-3 (unspecified stereochemistry) | PubChem[1][3] |

| 1363381-58-1 (cis-isomer) | Chemspace[4] | |

| 1523571-03-0 (trans-isomer hydrochloride) | BenchChem[5] | |

| Canonical SMILES | CC1(CC(C1)N)O | PubChem[1][3] |

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3-AA | -0.6 | PubChem[1][2][3] |

| pKa (most basic) | 9.8 (amine) | Chemicalize |

| Topological Polar Surface Area | 46.3 Ų | PubChem[1][2][3] |

Solubility and Stability

The hydrochloride salt of trans-3-Amino-1-methylcyclobutan-1-ol is soluble in polar solvents such as water and dimethyl sulfoxide (DMSO)[5]. The free base is expected to be soluble in a range of organic solvents.

Stability is a critical consideration for the storage and handling of this compound. The hydrochloride salt is recommended to be stored at 2-8°C to prevent degradation[5]. The amino and hydroxyl functional groups are susceptible to oxidation, and therefore, storage under an inert atmosphere is advisable[5]. Accelerated stability testing, involving exposure to elevated temperatures (e.g., 40°C) and a range of pH conditions, is recommended to fully characterize its degradation profile[5].

Synthesis and Stereochemistry

The synthesis of this compound, particularly with stereocontrol, has been a subject of interest due to its importance as a pharmaceutical intermediate. Several synthetic routes have been developed, each with its own advantages and challenges.

Overview of Synthetic Strategies

Early synthetic approaches often resulted in mixtures of cis and trans isomers with low overall yields[6]. A notable earlier method involved the hydrolysis of 3-methylenecyclobutane-1-carbonitrile, followed by a Hoffman rearrangement, oxidation, and hydrogenation[6]. This route, however, suffers from the use of hazardous reagents and a lack of stereoselectivity, necessitating chromatographic separation of the isomers[6].

More recent and efficient methods have focused on stereoselective synthesis. One such route starts from 3-benzyloxy-1-cyclobutanone, which undergoes a Grignard reaction with methylmagnesium chloride to introduce the methyl group, followed by a series of transformations including debenzylation, sulfonation, and ultimately, reduction to yield the desired amino alcohol[6]. This method offers improved stereocontrol and scalability.

Detailed Experimental Protocol: A Stereoselective Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol

The following protocol is a summarized adaptation of a modern, stereoselective synthesis[6].

Step 1: Grignard Reaction

-

Dissolve 3-benzyloxy-1-cyclobutanone in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the solution to -30°C.

-

Slowly add a solution of methylmagnesium chloride (MeMgCl) in THF.

-

Stir the reaction mixture at -30°C for 3 hours.

-

Quench the reaction with ice-cold water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-(benzyloxy)-1-methylcyclobutan-1-ol.

Step 2: Debenzylation

-

Dissolve the product from Step 1 in methanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst.

-

Stir the mixture under a hydrogen atmosphere (10.8 bar) at 40°C for 4 hours.

-

Cool the reaction mixture, filter to remove the catalyst, and concentrate the filtrate to yield 3-hydroxy-1-methylcyclobutanol.

Step 3: Sulfonation and Subsequent Transformations This step involves a series of reactions including sulfonation, which are detailed in the referenced literature, to convert the diol into the target trans-amino alcohol.

Chemical Reactivity and Applications in Drug Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it a versatile building block for the synthesis of more complex molecules.

Typical Reactions

-

N-Acylation: The primary amine can be readily acylated using acid chlorides or anhydrides in the presence of a base to form amides. Under acidic conditions, O-acylation can be favored[7].

-

N-Alkylation: The amino group can undergo nucleophilic substitution with alkyl halides to yield secondary or tertiary amines.

-

O-Alkylation: The hydroxyl group can be alkylated, for instance, by forming the alkoxide with a strong base followed by reaction with an alkyl halide.

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone.

Application as a Key Intermediate in Pharmaceutical Synthesis

This compound and its derivatives are important intermediates in the synthesis of various active pharmaceutical ingredients, including those with anti-tumor and anti-inflammatory properties[6]. A prominent example is its use in the synthesis of Tofacitinib , a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis and other inflammatory conditions[8][9][10][11][12]. The rigid cyclobutane scaffold helps to correctly orient the pharmacophoric groups for optimal binding to the target enzyme.

Analytical Methodologies

Robust analytical methods are essential for quality control, including purity assessment and stereoisomeric analysis of this compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the method of choice for separating the enantiomers of this compound. Due to the lack of a strong chromophore, direct UV detection is challenging. Therefore, derivatization with a UV-active or fluorescent tag is often employed. Alternatively, direct analysis of the underivatized compound can be achieved using mass spectrometric (MS) detection or on specific chiral stationary phases (CSPs) like those based on macrocyclic glycopeptides[13][14].

Gas Chromatography (GC): GC-MS is another powerful technique for the analysis of this compound. However, due to the polarity of the amino and hydroxyl groups, derivatization is typically required to improve volatility and chromatographic performance. Common derivatization methods include silylation or acylation[15].

Protocol: Chiral HPLC with Derivatization (General Approach)

-

Derivatization: React this compound with a chiral derivatizing agent (e.g., a chiral acid chloride) in an aprotic solvent in the presence of a non-chiral base to form diastereomers.

-

Chromatographic Separation:

-

Column: A standard reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water containing an additive like trifluoroacetic acid (TFA).

-

Detection: UV detection at a wavelength appropriate for the chromophore introduced during derivatization.

-

Spectroscopic Methods

Infrared (IR) Spectroscopy: FTIR spectroscopy can be used to confirm the presence of the key functional groups: the O-H stretch of the alcohol, the N-H stretch of the amine, and the C-N and C-O stretching vibrations. The spectrum of a related compound, 3-amino-1-propanol, shows characteristic bands for these functional groups[18].

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation patterns. For amino alcohols, common fragmentation pathways include the loss of water (M-18) and α-cleavage adjacent to the nitrogen or oxygen atoms.

Conclusion and Future Outlook

This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for the design of novel therapeutics with enhanced selectivity and potency. The development of efficient and stereoselective synthetic routes has made this compound more accessible for drug discovery programs. As the quest for novel chemical matter continues, we can anticipate that this compound and its derivatives will play an increasingly important role in the development of the next generation of medicines. Further research into its properties, reactivity, and analytical methodologies will undoubtedly facilitate its broader application in the pharmaceutical industry.

References

- Wei, Y., et al. (2022). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol.

- Srishylam, V., Devanna, N., & Mulakayala, N. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(19), 238-245.

- PubChem. (n.d.). 3-Amino-3-methylbutan-1-ol.

- Semantic Scholar. (n.d.). An Efficient Method for Synthesis of Tofacitinib Citrate.

- University of Nebraska-Lincoln. (n.d.). Tofacitinib synthesis. Retrieved from [https://digitalcommons.unl.edu/cgi/viewcontent.cgi?article=1000&context=chemrev PURE-reports]([Link] PURE-reports)

- Semantic Scholar. (n.d.). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib.

- ResearchGate. (n.d.). ¹H (a) and ¹³C (b) NMR spectra of....

- Chinese Journal of Pharmaceuticals. (2013). Synthesis of Tofacitinib.

- ResearchGate. (n.d.). Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol | Request PDF.

- Chemspace. (n.d.). (1s,3r)-3-amino-1-methylcyclobutan-1-ol.

- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.).

- Bio-Rad. (n.d.). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests.

- Shimadzu. (n.d.). Analysis of Amino Acids Contained in Alcohol.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 3-Amino-3-methylcyclobutan-1-ol.

- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Doc Brown's Chemistry. (n.d.). 1H and 13C NMR spectra of 3-methylbutan-1-ol (3-methyl-1-butanol).

- GERSTEL. (n.d.). A fully automated offline solution for the analysis of amino acids by GC-MS.

- Phenomenex. (n.d.). Chiral HPLC Separations.

- Journal of Pharmaceutical Negative Results. (n.d.). Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms.

- Science.gov. (n.d.). accelerated stability test: Topics by Science.gov.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883).

- Alphalyse. (n.d.). Accelerated stability and forced degradation studies.

- YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.

- European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.

- Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.

- PubChem. (n.d.). 3-amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol.

- PubChem. (n.d.). Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride.

- AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.

- The University of Kansas. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

- MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.

- Nathan A. Bowden. (n.d.). Modelling the Solubility of the 20 Proteinogenic Amino Acids with Experimentally Derived Saturation Data.

- ResearchGate. (n.d.). Further calculations on solubility of 3-amino-1-adamantanol in ethanol+water binary solvent mixtures at various temperatures | Request PDF.

- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b)..

- PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.

- SIELC Technologies. (2018). 3-Amino-3-methylbutan-1-ol.

Sources

- 1. This compound | C5H11NO | CID 68052608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-3-methylcyclobutan-1-ol | C5H11NO | CID 72207871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3-amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol (C11H14FNO) [pubchemlite.lcsb.uni.lu]

- 4. (1s,3r)-3-amino-1-methylcyclobutan-1-ol - C5H11NO | CSCS00010391497 [chem-space.com]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. An Efficient Method for Synthesis of Tofacitinib Citrate | Semantic Scholar [semanticscholar.org]

- 10. research.unl.pt [research.unl.pt]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis of Tofacitinib [cjph.com.cn]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. mdpi.com [mdpi.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. cis-3-amino-1-methylcyclobutan-1-ol 95% | CAS: 1363381-58-1 | AChemBlock [achemblock.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Amino-1-methylcyclobutan-1-ol: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of 3-Amino-1-methylcyclobutan-1-ol, a key building block in modern medicinal chemistry. We will delve into its unique structural features, explore the nuances of its synthesis, and discuss its applications in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of constrained carbocyclic scaffolds.

The Strategic Importance of the Cyclobutane Scaffold in Drug Design

The cyclobutane ring, once considered a synthetic curiosity, is now increasingly recognized for its valuable contributions to the properties of small-molecule drug candidates.[1][2][3] Its incorporation into a molecular framework can significantly enhance a compound's pharmacological profile. Unlike more flexible linear chains, the cyclobutane moiety introduces a degree of conformational restriction, which can lock a molecule into its most active conformation for binding to a biological target.[1][2][3]

Key characteristics of the cyclobutane ring that make it an attractive scaffold in medicinal chemistry include:

-

Unique Three-Dimensional Structure: The puckered nature of the cyclobutane ring provides a distinct three-dimensional geometry that can be exploited for unique applications in drug design.[1][2][3]

-

Metabolic Stability: The replacement of more metabolically labile groups with a cyclobutane ring can lead to improved metabolic stability.[1][2]

-

Modulation of Physicochemical Properties: The introduction of a cyclobutane unit can influence a molecule's solubility, lipophilicity, and other key physicochemical parameters.

-

Aryl Isostere: In some contexts, the cyclobutane ring can serve as a non-aromatic isostere for a phenyl ring, offering a way to escape flatland and improve properties.[1]

This compound is a prime example of a cyclobutane-containing building block that has garnered interest as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4] Derivatives of this compound have shown potential in therapeutic areas such as oncology, inflammation, and immunology.[4]

Unraveling the Chemical Structure of this compound

The chemical identity of this compound is defined by its molecular formula, C₅H₁₁NO, and its systematic IUPAC name.[5] However, a deeper understanding requires an exploration of its stereochemistry and conformational landscape.

Core Structure and Isomerism

The molecule features a four-membered carbon ring with three key substituents: an amino group (-NH₂), a methyl group (-CH₃), and a hydroxyl group (-OH). The numbering of the cyclobutane ring begins at the carbon bearing the methyl and hydroxyl groups.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₅H₁₁NO | [5] |

| Molecular Weight | 101.15 g/mol | [5] |

| CAS Number | 1363381-26-3 | [5] |

| SMILES | CC1(CC(C1)N)O | [5] |

| InChIKey | FAAHPGXMUSQMLD-UHFFFAOYSA-N | [5] |

The substitution pattern on the cyclobutane ring gives rise to stereoisomerism. Specifically, the relative orientation of the amino group at position 3 and the hydroxyl/methyl groups at position 1 determines whether the isomer is cis or trans.

-

cis-3-Amino-1-methylcyclobutan-1-ol: The amino group is on the same side of the ring as the hydroxyl group.

-

trans-3-Amino-1-methylcyclobutan-1-ol: The amino group is on the opposite side of the ring from the hydroxyl group.[6]

The separation of these isomers can be challenging, often requiring techniques like supercritical fluid chromatography (SFC) or chemical resolution.[4]

Conformational Analysis: The Puckered Nature of the Ring

Contrary to a planar representation, the cyclobutane ring exists in a puckered or "butterfly" conformation to alleviate torsional strain between adjacent substituents.[1][7] This puckering results in non-planar C-C-C bond angles of approximately 88°, a deviation from the ideal 109.5° for sp³ hybridized carbons, but a compromise that minimizes overall ring strain.[7]

The puckering of the ring leads to two distinct substituent positions: axial and equatorial. The conformational preference of substituents on a cyclobutane ring is a critical factor in determining the overall shape and biological activity of a molecule.[8][9]

Caption: Logical flow of cyclobutane conformation.

Synthetic Strategies for this compound

The synthesis of this compound, particularly with stereocontrol, presents several challenges. Various synthetic routes have been developed, each with its own advantages and limitations.

Route A: A Traditional, Non-Stereoselective Approach

An early synthetic strategy begins with 3-methylenecyclobutane-1-carbonitrile.[4] This multi-step process involves:

-

Hydrolysis: Conversion of the nitrile to a carboxylic acid.

-

Hoffman Rearrangement: Transformation of the carboxylic acid to an amine.

-

Oxidation and Reduction: A series of reactions to introduce the hydroxyl group.

This route suffers from a lack of stereoselectivity, producing a mixture of cis and trans isomers that require arduous separation.[4] The use of hazardous reagents also makes it less suitable for large-scale production.[4]

Caption: Workflow for a non-stereoselective synthesis.

Route B: A Stereoselective Approach

A more refined, stereoselective synthesis has been developed to address the shortcomings of earlier methods.[4] This route often employs a Grignard reaction on a 3-oxocyclobutanecarboxylate derivative, followed by a series of transformations including a Curtius rearrangement to install the amino group.[4] The stereoselectivity is influenced by the steric hindrance of existing substituents, guiding the approach of reagents.

Table 2: Comparison of Synthetic Routes

| Feature | Route A (Non-Stereoselective) | Route B (Stereoselective) |

| Starting Material | 3-Methylenecyclobutane-1-carbonitrile | Benzyl 3-oxocyclobutanecarboxylate |

| Key Reactions | Hoffman Rearrangement | Grignard Reaction, Curtius Rearrangement |

| Stereocontrol | Poor | Good |

| Overall Yield | Low (after separation) | Moderate to High |

| Scalability | Limited | More amenable to scale-up |

| Reagent Safety | Uses hazardous reagents | Generally safer reagents |

Experimental Protocols: A Representative Stereoselective Synthesis

The following is a generalized protocol for a stereoselective synthesis of trans-3-Amino-1-methylcyclobutan-1-ol, based on reported methodologies.[4]

Step 1: Grignard Reaction for Tertiary Alcohol Formation

-

Dissolve benzyl 3-oxocyclobutanecarboxylate in anhydrous THF and cool to -78°C under an inert atmosphere.

-

Slowly add a solution of methylmagnesium chloride (MeMgCl) in THF. The rationale for low temperature is to control the exothermicity of the reaction and improve selectivity.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Nucleophilic Substitution and Reduction

-

The resulting tertiary alcohol can then be subjected to a nucleophilic substitution reaction to introduce a precursor to the amino group, such as an azide.

-

Subsequent reduction of the azide, commonly via catalytic hydrogenation with palladium on carbon (Pd/C), yields the primary amine.[4] The choice of catalyst and reaction conditions is crucial for efficient and clean conversion.

Step 3: Isomer Separation and Purification

Even in stereoselective syntheses, a minor amount of the undesired isomer may be formed. Purification by column chromatography or recrystallization is often necessary to obtain the desired isomer in high purity.[4] For instance, recrystallization from a mixed solvent system like methanol and water can be effective for isolating the trans isomer.[4]

Caption: A generalized stereoselective synthesis workflow.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[6] Its rigid, three-dimensional structure allows for precise positioning of pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The amino and hydroxyl groups provide convenient handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR).

Derivatives of this compound are being investigated as:

-

Enzyme Inhibitors: The constrained cyclobutane scaffold can mimic the transition state of an enzymatic reaction, leading to potent and selective inhibition.

-

Receptor Ligands: The defined stereochemistry of this building block is crucial for achieving specific interactions with receptor binding pockets.

-

Probes for Chemical Biology: Labeled derivatives can be used to study biological processes and identify new drug targets.

Conclusion

This compound represents a powerful tool in the arsenal of the modern medicinal chemist. Its unique structural and conformational properties, coupled with increasingly efficient and stereoselective synthetic routes, make it an attractive scaffold for the design and development of next-generation therapeutics. A thorough understanding of its chemical nature and synthetic accessibility is paramount for researchers aiming to harness the full potential of this versatile building block.

References

- Willems, T., et al. (2020).

- Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol.

- Willems, T., et al. (2020).

- Jiménez-Osés, G., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-78. [Link]

- Willems, T., et al. (2020).

- National Center for Biotechnology Information. (n.d.). Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. PubChem. [Link]

- Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link]

- Chemspace. (n.d.). (1s,3r)-3-amino-1-methylcyclobutan-1-ol. Chemspace. [Link]

- Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates | Semantic Scholar [semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound | C5H11NO | CID 68052608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

3-Amino-1-methylcyclobutan-1-ol molecular weight

An In-Depth Technical Guide to 3-Amino-1-methylcyclobutan-1-ol: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a pivotal chemical intermediate recognized for its integral role in the synthesis of contemporary active pharmaceutical ingredients (APIs). Its rigid cyclobutane scaffold provides a unique three-dimensional framework that is increasingly sought after in medicinal chemistry to enhance the specificity and efficacy of drug candidates. This guide offers a comprehensive technical overview of its core physicochemical properties, explores the evolution of its synthetic methodologies from historical challenges to modern scalable processes, details robust analytical and purification protocols, and examines its application as a critical building block in drug development. This document is intended for researchers, chemists, and drug development professionals, providing expert insights and actionable protocols to leverage the full potential of this versatile compound.

Core Physicochemical Properties and Structural Analysis

The utility of this compound in drug design begins with its fundamental molecular characteristics. A precise understanding of its structure and properties is essential for its effective application.

Molecular Identity

The compound has a molecular formula of C₅H₁₁NO and a molecular weight of approximately 101.15 g/mol .[1][2][3] Its structure is characterized by a four-membered carbon ring, which imparts significant rigidity compared to acyclic analogues.[4] This constrained conformation is a key attribute for medicinal chemists, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

The molecule possesses two primary functional groups: a primary amine (-NH₂) and a tertiary alcohol (-OH). These groups provide key points for chemical modification and are crucial for forming interactions—such as hydrogen bonds—with biological targets. The compound exists as two primary stereoisomers, cis and trans, depending on the relative orientation of the amino and hydroxyl groups.[1] This stereochemistry is a critical determinant of the final biological activity of derivatives.[4]

Key Property Data

The fundamental properties of this compound and its commonly used hydrochloride salt are summarized below for quick reference.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| IUPAC Name | This compound | This compound;hydrochloride | [1][5] |

| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO | [1][5] |

| Molecular Weight | 101.15 g/mol | 137.61 g/mol | [1][5] |

| CAS Number | 1363381-26-3 (unspecified stereochem) | 1523571-03-0 (rac-(1r,3s)) | [1][5] |

| InChIKey | FAAHPGXMUSQMLD-UHFFFAOYSA-N | SZQSVGZFSOUXPL-UHFFFAOYSA-N | [1][5] |

| Canonical SMILES | CC1(CC(C1)N)O | CC1(CC(C1)N)O.Cl | [1][5] |

Synthesis and Manufacturing: A Strategic Evolution

The synthesis of this compound, particularly with stereocontrol, has evolved significantly. Early routes were often plagued by low yields, the use of hazardous materials, and difficult isomer separations, rendering them unsuitable for large-scale production.[6]

Causality of Synthetic Route Improvement

Initial strategies for producing the cyclobutane core often began with the hydrolysis of 3-methylenecyclobutane-1-carbonitrile, followed by a Hoffman rearrangement.[6][7] This pathway presented several challenges:

-

Hazardous Reagents : The use of reagents such as m-chloroperoxybenzoic acid and lithium triethylborohydride poses significant safety risks for scale-up operations.[6]

-

Lack of Stereoselectivity : These early routes produced a mixture of cis and trans isomers with little to no stereocontrol, necessitating complex and inefficient separation steps like supercritical fluid chromatography (SFC).[6]

-

Low Overall Yield : The formation of numerous impurities from rearrangement and epoxidation reactions complicated the purification process, leading to an overall yield as low as 11.5%.[6]

These limitations drove the development of more robust, scalable, and stereoselective synthetic procedures designed to overcome the inherent difficulties of the original methods.[6]

Recommended Synthetic Workflow

A modern, efficient, and scalable process has been established that offers high yields and better control.[6] The workflow below represents a validated protocol for synthesizing the target compound, focusing on the trans isomer, which is a common intermediate in pharmaceuticals.[6]

Sources

- 1. This compound | C5H11NO | CID 68052608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-3-methylcyclobutan-1-ol | C5H11NO | CID 72207871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-3-amino-1-methylcyclobutan-1-ol 95% | CAS: 1363381-58-1 | AChemBlock [achemblock.com]

- 4. benchchem.com [benchchem.com]

- 5. Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride | C5H12ClNO | CID 72208024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 3-Amino-1-methylcyclobutan-1-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-methylcyclobutan-1-ol is a key building block in medicinal chemistry, recognized for its role as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its rigid cyclobutane scaffold provides a unique three-dimensional geometry that is of significant interest in the design of novel therapeutic agents. Derivatives of this compound, encompassing both cis and trans isomers, have shown potential in the development of treatments for a range of conditions, including cancer, inflammation, and autoimmune diseases.[1] This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and safety and handling information for this compound, tailored for professionals in research and drug development.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. It is important to note that this compound exists as cis and trans diastereomers, which can influence their physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | [2][3] |

| Molecular Weight | 101.15 g/mol | [2][3] |

| Appearance | White to yellow solid | [4] |

| Melting Point | 52 °C (for a mixture of cis/trans isomers) | [5] |

| Boiling Point (Predicted) | 156.4 ± 33.0 °C | [4] |

| Density (Predicted) | 1.076 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 15.07 ± 0.40 | [4] |

Stereoisomerism: The presence of two stereocenters in this compound gives rise to cis and trans diastereomers. The spatial arrangement of the amino and hydroxyl groups relative to the cyclobutane ring significantly impacts the molecule's shape and its interactions with biological targets.[6] This stereochemical diversity is a critical consideration in drug design and synthesis.

Caption: 2D structures of trans and cis isomers of this compound.

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, DMSO-d₆) δ: 8.35 (s, 3H), 3.26 (d, J = 5.1 Hz, 1H), 2.28 – 2.20 (m, 2H), 2.16 (dd, J = 14.9, 5.3 Hz, 2H), 1.22 (s, 3H).[5]

¹³C NMR (150 MHz, DMSO-d₆) δ: 65.7, 42.6, 36.8, 27.5.[5]

Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol

An efficient and scalable synthesis of trans-3-Amino-1-methylcyclobutan-1-ol has been developed, which is crucial for its application in pharmaceutical manufacturing.[1] The synthetic route begins with the commercially available 3-benzyloxy-1-cyclobutanone.

Caption: Synthetic pathway for trans-3-Amino-1-methylcyclobutan-1-ol.

Experimental Protocol

Step 1: Synthesis of 3-(Benzyloxy)-1-methylcyclobutan-1-ol [5]

-

Dissolve 3-benzyloxy-1-cyclobutanone in anhydrous tetrahydrofuran (THF) and cool the solution to -30 °C under a nitrogen atmosphere.

-

Slowly add a solution of methylmagnesium chloride (MeMgCl) in THF to the cooled solution.

-

Stir the reaction mixture at -30 °C for 3 hours.

-

Quench the reaction by pouring it into ice water and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 3-(benzyloxy)-1-methylcyclobutan-1-ol.

Step 2: Synthesis of 3-Azido-1-methylcyclobutan-1-ol [5]

-

The product from the previous step is subjected to debenzylation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

The resulting diol is then tosylated using tosyl chloride (TsCl) in the presence of triethylamine (Et₃N) and 4-dimethylaminopyridine (DMAP).

-

The tosylated intermediate is then reacted with sodium azide (NaN₃) in dimethylformamide (DMF) to yield 3-azido-1-methylcyclobutan-1-ol.

Step 3: Synthesis of this compound [5]

-

Dissolve 3-azido-1-methylcyclobutan-1-ol in methanol.

-

Add 10% Pd/C catalyst to the solution.

-

Stir the mixture under a hydrogen atmosphere (10.8 bar) at 40 °C for 4 hours.

-

After the reaction is complete, filter off the catalyst and evaporate the solvent to obtain this compound as a white solid.

-

The product can be further purified by recrystallization from a mixed solvent of methanol and water.[1]

Chemical Reactivity and Applications

This compound is a bifunctional molecule with a primary amine and a tertiary alcohol. The amino group can undergo various reactions such as acylation, alkylation, and formation of Schiff bases. The hydroxyl group can be involved in etherification and esterification reactions.

Its primary application lies in its use as a versatile building block for the synthesis of more complex molecules with potential therapeutic properties.[6] The rigid cyclobutane core allows for precise positioning of functional groups in three-dimensional space, which is advantageous for designing molecules that can selectively bind to biological targets like enzymes and receptors.[6]

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound and its hydrochloride salt.

Hazard Identification:

-

May be harmful if swallowed.[6]

-

Causes skin irritation.[7]

-

Causes serious eye irritation.[7]

-

May cause respiratory irritation.[7]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep container tightly closed.

-

Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

In case of exposure, it is crucial to seek fresh air, wash the affected skin area with plenty of water, and rinse eyes cautiously with water for several minutes. If symptoms persist, medical attention should be sought.

Conclusion

This compound is a valuable and versatile building block for the pharmaceutical industry. Its unique structural features and the ability to synthesize its stereoisomers with high purity make it an attractive component for the design of novel drug candidates. This guide provides essential technical information to aid researchers and scientists in understanding and utilizing this important chemical intermediate in their drug discovery and development endeavors.

References

- Wei, Y., et al. (2022). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol.

- Wei, Y., et al. (2023). Full article: Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Taylor & Francis Online. [Link]

- PubChem. Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. [Link]

- PubChem. This compound. [Link]

- PubChem. 3-Amino-3-methylcyclobutan-1-ol. [Link]

- PubChem. 3-Amino-1-methylcyclopentanol. [Link]

- Wei, Y., et al. (2023). Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol. Request PDF. [Link]

- Molecules. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]

- PubChem. 3-Methylcyclobutan-1-amine. [Link]

- Capot Chemical. MSDS of cis-3-amino-3-methylcyclobutanol hydrochloride. [Link]

- PubChem. 3-Methylcyclobutan-1-ol. [Link]

- PubChem. 2-Amino-1-methylcyclobutan-1-OL. [Link]

- PubChemLite. 3-amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol. [Link]

- PubChem. 3-Amino-3-methylbutan-1-ol. [Link]

- PubChem. 1-Methylcyclobutanol. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. This compound | C5H11NO | CID 68052608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-3-methylcyclobutan-1-ol | C5H11NO | CID 72207871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1502504-47-3 [amp.chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride | C5H12ClNO | CID 72208024 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis, Characterization, and Application of cis- and trans-3-Amino-1-methylcyclobutan-1-ol Isomers

Abstract

The stereoisomers of 3-amino-1-methylcyclobutan-1-ol are pivotal building blocks in modern medicinal chemistry, offering a rigid cyclobutane scaffold that is increasingly incorporated into novel therapeutics. This guide provides a comprehensive technical overview of the cis and trans isomers, detailing stereoselective synthetic strategies, analytical techniques for isomer differentiation and characterization, and insights into their application in drug discovery. The distinct physicochemical properties of each isomer significantly influence their biological activity and pharmacokinetic profiles, making stereochemical control a critical aspect of their use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these valuable synthons in their work.

Introduction: The Strategic Value of the this compound Scaffold

The cyclobutane ring, once considered an exotic motif, has gained significant traction in drug design. Its rigid, three-dimensional structure provides a means to orient substituents in well-defined spatial arrangements, which can enhance binding affinity and selectivity for biological targets.[1][2] The this compound scaffold, in particular, presents two key functional groups—an amino group and a tertiary alcohol—that can engage in various biological interactions, such as hydrogen bonding.[1]

The critical consideration for this scaffold lies in the relative stereochemistry of the amino and hydroxyl groups, giving rise to cis and trans diastereomers. The spatial orientation of these functional groups dictates the molecule's overall polarity, shape, and reactivity, which in turn affects its biological activity and properties as a drug candidate. For instance, the trans isomer generally possesses lower polarity compared to the cis isomer, a property that can be advantageous for applications requiring blood-brain barrier penetration in the development of therapeutics for the central nervous system (CNS).[1] Consequently, the ability to selectively synthesize and characterize each isomer is of paramount importance for drug development professionals.

This guide will delve into the practical aspects of working with these isomers, providing a rationale for methodological choices in their synthesis and analysis.

Stereoselective Synthesis Strategies

The synthesis of this compound isomers presents a challenge in controlling the stereochemical outcome. Several strategies have been developed to afford either a mixture of isomers for subsequent separation or, more efficiently, to directly synthesize the desired isomer with high stereoselectivity.

General Synthetic Approach: From Cyclobutanone Precursors

A common starting point for the synthesis of these aminocyclobutanols is a suitably substituted cyclobutanone. The stereochemical outcome is often determined by the method of reduction of a ketone or the introduction of the amino group.

A generalized synthetic pathway is illustrated below:

Caption: Generalized synthetic workflow for this compound isomers.

Synthesis of cis-3-Amino-1-methylcyclobutan-1-ol

The cis-isomer is often the major product obtained from the catalytic hydrogenation of a suitable cyclobutanone precursor. The catalyst, typically palladium on carbon (Pd/C), coordinates to the less sterically hindered face of the cyclobutane ring, directing the addition of hydrogen to deliver the amino and methyl groups on the same face of the ring.

Representative Protocol for cis-Isomer Synthesis:

-

Grignard Reaction: To a solution of 3-(benzyloxy)cyclobutan-1-one in anhydrous tetrahydrofuran (THF) at -78 °C, slowly add a solution of methylmagnesium chloride (MeMgCl) in THF.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Debenzylation and Reduction: The resulting 3-(benzyloxy)-1-methylcyclobutanol is dissolved in methanol, and 10% Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere.

-

Purification: After filtration to remove the catalyst, the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield primarily the cis-isomer.

Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol

Achieving a high yield of the trans-isomer often requires a stereochemical inversion step, for which the Mitsunobu reaction is a well-established and reliable method.[1][2] This reaction proceeds with a clean inversion of stereochemistry at the carbon bearing the hydroxyl group.

Representative Protocol for trans-Isomer Synthesis (via Mitsunobu Reaction):

-

Starting Material: Begin with cis-1-methyl-3-(tritylamino)cyclobutanol.

-

Mitsunobu Reaction: To a solution of the starting material, triphenylphosphine (PPh₃), and a suitable acidic component (e.g., benzoic acid) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.

-

Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., with sodium hydroxide in methanol/water) to afford the trans-alcohol.

-

Deprotection: The trityl protecting group on the amine is removed under acidic conditions to yield the desired trans-3-amino-1-methylcyclobutan-1-ol.

-

Purification: The final product is purified by crystallization or column chromatography.

A robust and high-yielding synthetic route to the trans-isomer hydrochloride salt has been reported to achieve an overall yield of over 70%.[2]

Separation and Purification of Isomers

When a synthetic route produces a mixture of cis and trans isomers, their separation is crucial. The choice of method depends on the scale of the separation and the physicochemical differences between the isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analytical and preparative separation of diastereomers. Chiral stationary phases (CSPs) are particularly effective in resolving such isomers, even when their polarities are very similar.

Experimental Protocol for HPLC Separation:

-

Column: A chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic analytes.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is typically used, as the scaffold lacks a strong chromophore.

-

Flow Rate: A typical analytical flow rate is 1.0 mL/min.

The retention times of the cis and trans isomers will differ due to their distinct interactions with the chiral stationary phase.

Crystallization

Fractional crystallization can be an effective method for separating diastereomers on a larger scale, provided there is a significant difference in their solubility in a particular solvent system. This method relies on the principle that one isomer will preferentially crystallize out of a supersaturated solution while the other remains dissolved. The hydrochloride salts of the aminocyclobutanols often have different crystal lattice energies and solubilities, making this a viable approach.

Spectroscopic Characterization and Isomer Identification

Unambiguous identification of the cis and trans isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for this purpose.

¹H and ¹³C NMR Spectroscopy

The spatial relationship between the protons on the cyclobutane ring gives rise to distinct coupling constants (J-values) in the ¹H NMR spectrum. For the trans-isomer, the vicinal coupling constants between the proton at C3 and the adjacent methylene protons are typically larger than in the cis-isomer due to the dihedral angles.

The chemical shifts of the ring carbons in the ¹³C NMR spectrum will also differ between the two isomers due to the different steric environments.

Table 1: Representative NMR Data for cis- and trans-3-Amino-1-methylcyclobutan-1-ol

| Isomer | Representative ¹H NMR Chemical Shifts (ppm) | Representative ¹³C NMR Chemical Shifts (ppm) |

| cis | - Methyl (C1-CH₃): ~1.3 ppm (s)- Ring protons (C2, C4-H): ~2.0-2.4 ppm (m)- C3-H: ~3.5-3.8 ppm (m) | - C1: ~70-75 ppm- C2, C4: ~40-45 ppm- C3: ~50-55 ppm- C1-CH₃: ~25-30 ppm |

| trans | - Methyl (C1-CH₃): ~1.2 ppm (s)- Ring protons (C2, C4-H): ~1.9-2.3 ppm (m)- C3-H: ~3.3-3.6 ppm (m) | - C1: ~70-75 ppm- C2, C4: ~40-45 ppm- C3: ~50-55 ppm- C1-CH₃: ~25-30 ppm |

Note: The exact chemical shifts can vary depending on the solvent and whether the compound is in its free base or salt form.

Nuclear Overhauser Effect (NOE) Spectroscopy

NOE-based 2D NMR experiments (NOESY or ROESY) are powerful tools for confirming the stereochemistry. These experiments detect through-space interactions between protons that are in close proximity.

-

In the cis -isomer, a NOE correlation is expected between the protons of the C1-methyl group and the proton at C3.

-

In the trans -isomer, this correlation will be absent or very weak. Instead, NOE correlations will be observed between the C3 proton and the protons on the opposite face of the ring.

The NOE analysis provides a definitive assignment of the relative stereochemistry.

Caption: Workflow for stereochemical assignment using NOESY.

Applications in Drug Discovery and Medicinal Chemistry

The this compound isomers are valuable building blocks for the synthesis of more complex molecules with potential therapeutic applications.[1][2] Their rigid framework allows for the precise positioning of pharmacophoric groups, which can lead to improved potency and selectivity.

These scaffolds have been incorporated into a variety of drug candidates, including:

-

Enzyme Inhibitors: The amino and hydroxyl groups can mimic the interactions of natural substrates or transition states within an enzyme's active site. They are particularly useful in the design of kinase inhibitors.[1]

-

Receptor Ligands: The rigid cyclobutane core can serve as a scaffold to present substituents in a specific orientation for optimal binding to G-protein coupled receptors (GPCRs) and other cell surface receptors.[2]

-

Neurological and Metabolic Disease Targets: The physicochemical properties of these isomers make them attractive for developing drugs that target pathways involved in neurological and metabolic disorders.[1][2]

The choice between the cis and trans isomer is a critical design element, as the different spatial arrangement of the functional groups can lead to vastly different binding affinities and biological activities.

Conclusion

The cis and trans isomers of this compound are more than just simple chemical building blocks; they are enabling tools for the design of next-generation therapeutics. A thorough understanding of their stereoselective synthesis, the nuances of their separation, and the definitive methods for their characterization is essential for any researcher or drug development professional working in this space. The insights and protocols provided in this guide are intended to facilitate the effective use of these valuable scaffolds in the pursuit of novel and improved medicines.

References

- PubChem. This compound. [Link]

Sources

Introduction: The Significance of a Strained Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Stereochemistry of 3-Amino-1-methylcyclobutan-1-ol

This compound is a key structural motif and a valuable building block in modern drug discovery. Its derivatives are integral to a range of active pharmaceutical ingredients (APIs) targeting conditions from cancer to inflammation.[1] The inherent strain of the cyclobutane ring imparts a rigid, three-dimensional geometry that is highly sought after by medicinal chemists for optimizing ligand-receptor interactions.[2][3] Unlike more flexible acyclic or larger ring systems, the constrained nature of the cyclobutane scaffold presents a well-defined orientation of its substituents, which can lead to enhanced binding affinity and selectivity for biological targets.

This guide provides a detailed examination of the stereochemical landscape of this compound. As a Senior Application Scientist, my objective is to move beyond a simple description of isomers and provide a causal analysis of why specific synthetic routes are chosen, how stereoisomers are definitively characterized, and why these distinctions are critical for drug development professionals.

Structural Analysis: Defining the Stereoisomeric Landscape

The structure of this compound contains two stereogenic centers:

-

C1: A quaternary carbon atom bonded to a methyl group, a hydroxyl group, and two methylene groups of the ring.

-

C3: A tertiary carbon atom bonded to an amino group, a hydrogen atom, and two methylene groups of the ring.

The presence of two stereocenters means that a maximum of 2² = 4 stereoisomers can exist. These isomers are best understood by first considering their diastereomeric relationship—the relative orientation of the amino and hydroxyl groups across the ring—and then the enantiomeric relationship within each diastereomeric pair.

-

Cis Isomers: The amino and hydroxyl groups are on the same face of the cyclobutane ring. This configuration exists as a pair of enantiomers: (1R,3R) and (1S,3S).

-

Trans Isomers: The amino and hydroxyl groups are on opposite faces of the ring. This configuration also exists as a pair of enantiomers: (1R,3S) and (1S,3R).[4]

The rigid, puckered conformation of the cyclobutane ring makes the distinction between these isomers significant, influencing both their physical properties and their biological interactions.[5][6]

Stereoselective Synthesis: A Tale of Two Routes

The synthesis of this compound, particularly the isolation of the desired trans isomer, has evolved significantly. Early strategies often resulted in mixtures of isomers requiring challenging separations, while modern approaches build stereocontrol directly into the synthetic sequence.

Legacy Route: Low Selectivity and Production Hurdles

An older reported synthesis begins with 3-methylenecyclobutane-1-carbonitrile.[1] This route involves several steps, including a Hoffman rearrangement and hydrogenation, but suffers from a critical lack of stereoselectivity.[1] The final hydrogenation step produces a mixture of cis and trans isomers, with the desired trans isomer often being the minor product.[7] Separation of this mixture requires supercritical fluid chromatography (SFC), and the overall yield is low (around 11.5%).[1] Furthermore, the use of hazardous reagents like m-chloroperoxybenzoic acid makes this method ill-suited for large-scale industrial production.[1]

Modern Approach: A High-Yield, Stereocontrolled Synthesis

A more efficient and stereoselective strategy has been developed to preferentially synthesize the trans isomer.[7] This route demonstrates a sophisticated control of stereochemistry through careful selection of starting materials and reaction conditions.

The key to this synthesis is establishing the relative stereochemistry early and carrying it through the reaction sequence. The process begins with the Grignard reaction of 3-benzyloxy-1-cyclobutanone with methylmagnesium chloride. This reaction preferentially forms the cis-diol intermediate, cis-3-(benzyloxy)-1-methylcyclobutan-1-ol, with an 84.7% isomeric purity.[7] This selectivity is achieved by performing the reaction at a low temperature (-30 °C), where the Grignard reagent attacks the carbonyl from the less sterically hindered face of the cyclobutanone ring. Subsequent steps are designed to invert the stereocenter at C3, ultimately leading to the desired trans product.

Protocol: Stereoselective Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol

The following protocol is adapted from a reported high-yield synthesis.[7]

Step 1: Synthesis of 3-(Benzyloxy)-1-methylcyclobutan-1-ol (13)

-

Dissolve 3-benzyloxy-1-cyclobutanone (20.0 g, 113.0 mmol) in tetrahydrofuran (THF, 100.0 mL) in a reaction vessel under a nitrogen atmosphere.

-

Cool the solution to -30 °C.

-

Slowly add methylmagnesium chloride (MeMgCl, 56.7 mL, 170.0 mmol) to the cooled solution.

-

Stir the mixture at -30 °C for 3 hours.

-

Quench the reaction by pouring the mixture into ice water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product as a white oil (yield: 93.1%).[7]

Step 2: Synthesis of 1-Methylcyclobutane-1,3-diol (14)

-

Dissolve the product from Step 1 (20.0 g, 104.0 mmol) in methanol (20.0 mL).

-

Add 10% Palladium on Carbon (Pd/C, 2.5 g, 55% wet) to the solution.

-

Stir the mixture under a hydrogen pressure of 10.8 bar at 40 °C for 4 hours.

-

Cool the reaction to room temperature and filter to remove the catalyst.

-

Concentrate the filtrate to obtain the diol product (yield: 96.7%).[1]

Step 3-5: Conversion to the Final trans-Amino Alcohol The diol is then converted to the final product through a three-step sequence involving selective tosylation of the C3 hydroxyl group, nucleophilic substitution with sodium azide (an SN2 reaction that inverts the stereocenter), and final reduction of the azide to the primary amine via hydrogenation.[7] This sequence reliably converts the cis-diol into the trans-amino alcohol.

Chiral Resolution: Isolating Pure Enantiomers

While a stereoselective synthesis can yield the desired diastereomer (trans), it typically produces a racemic mixture (an equal mix of (1R,3S) and (1S,3R) enantiomers). For pharmaceutical applications, isolating a single enantiomer is almost always required. This is achieved through chiral resolution.

A common and scalable method is diastereomeric salt formation. A chiral resolving agent, such as a chiral carboxylic acid, is reacted with the racemic amine. This reaction forms two diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility). This difference allows them to be separated by fractional crystallization.

Analytical Characterization of Stereoisomers

Confirming the relative and absolute stereochemistry is a critical validation step. A combination of spectroscopic and analytical techniques is employed for unambiguous structure elucidation.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for differentiating diastereomers. The rigid cyclobutane ring forces the cis and trans isomers into different preferred conformations, leading to distinct chemical environments for the ring protons and carbons. This results in measurable differences in their NMR spectra.

| Compound | Isomer | ¹H NMR (600 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (150 MHz, DMSO-d₆) δ (ppm) |

| This compound | trans | 8.35 (s, 3H), 3.26 (d, J=5.1 Hz, 1H), 2.28-2.20 (m, 2H), 2.16 (dd, J=14.9, 5.3 Hz, 2H), 1.22 (s, 3H) | 65.7, 42.6, 36.8, 27.5 |

| This compound | cis | Data typically shows different coupling constants and shifts for ring protons due to altered dihedral angles. | Carbon shifts, particularly for C1 and C3, will differ from the trans isomer. |

Table 1: Representative NMR data for trans-3-Amino-1-methylcyclobutan-1-ol.[7] Note that the broad singlet at 8.35 ppm likely corresponds to the ammonium protons in the presence of an acidic species or rapid exchange.

X-ray Crystallography

For definitive proof of both relative (cis/trans) and absolute (R/S) stereochemistry, single-crystal X-ray crystallography is the gold standard.[2] This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions and bond connectivities. To determine the absolute configuration of an enantiomer, it is often necessary to crystallize it as a salt with an atom of known absolute configuration or use anomalous dispersion methods.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is essential for determining the enantiomeric purity (enantiomeric excess, or ee) of a resolved sample.[1] These techniques use a chiral stationary phase that interacts differently with the two enantiomers, causing them to elute at different times and allowing for their quantification.

Conclusion

The stereochemistry of this compound is a multifaceted topic of significant relevance to researchers in drug development. Its four distinct stereoisomers arise from the interplay of two chiral centers on a strained cyclobutane ring. Mastery of its stereochemistry requires a deep understanding of stereocontrolled synthesis, which has evolved from low-yield, non-selective methods to highly efficient routes that install the desired stereochemistry with precision. Furthermore, robust analytical methods, from NMR to X-ray crystallography, are indispensable for the validation and quality control of these critical chiral building blocks. Ultimately, the ability to selectively synthesize and characterize each stereoisomer is paramount, as the specific three-dimensional arrangement of the amino, hydroxyl, and methyl groups dictates the molecule's interaction with biological targets and its potential as a therapeutic agent.

References

- Zhang, Y., et al. (2022). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1085-1090.

- De Kimpe, N. (2005). The Chemistry of Cyclobutanes. John Wiley & Sons.

- Taylor & Francis Online. (2022). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol.

- Legnani, L., et al. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(10), 16382-16419.

- ResearchGate. (n.d.). Stereochemistry of Cyclobutane and Heterocyclic Analogs.

- LibreTexts Chemistry. (2023). Organic Compounds - Cycloalkanes and their Stereochemistry.

- ACS Publications. (2001). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 101(5), 1317-1350.

- PubChem. (n.d.). This compound.

- Chemspace. (n.d.). (1s,3r)-3-amino-1-methylcyclobutan-1-ol.

- PubChem. (n.d.). Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. (1s,3r)-3-amino-1-methylcyclobutan-1-ol - C5H11NO | CSCS00010391497 [chem-space.com]

- 5. researchgate.net [researchgate.net]

- 6. batch.libretexts.org [batch.libretexts.org]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 3-Amino-1-methylcyclobutan-1-ol Hydrochloride Salt: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-Amino-1-methylcyclobutan-1-ol hydrochloride, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, stereoselective synthesis, analytical characterization, and its strategic application in the design of novel therapeutics, with a particular focus on the distinct properties of its cis and trans isomers.

Introduction: The Strategic Value of the Cyclobutane Moiety

In the landscape of medicinal chemistry, the cyclobutane ring has emerged as a valuable structural motif. Its inherent ring strain and puckered three-dimensional conformation offer a unique geometric scaffold that can impart favorable pharmacological properties.[1] Unlike more flexible aliphatic chains, the rigid cyclobutane core can lock a molecule into a specific bioactive conformation, enhancing its binding affinity and selectivity for a biological target.[1] Furthermore, the substitution of metabolically susceptible groups with a cyclobutane ring can improve a drug candidate's metabolic stability.

This compound hydrochloride presents itself as a versatile building block, incorporating a primary amine, a tertiary alcohol, and a methyl group on this rigid core. The spatial arrangement of these functional groups, particularly the cis and trans relationship between the amino and hydroxyl groups, plays a crucial role in the molecule's physicochemical properties and its interactions with biological targets.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it amenable to a variety of experimental conditions.

Physicochemical and Stereochemical Properties

The fundamental properties of this compound hydrochloride are summarized in the table below. It is critical to recognize that while the molecular formula and weight are identical for the cis and trans isomers, their spatial arrangement leads to differences in physical properties such as polarity and reactivity.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO | [1] |

| Molecular Weight | 137.61 g/mol | [1] |

| IUPAC Name | This compound;hydrochloride | [1] |

| Canonical SMILES | CC1(CC(C1)N)O.Cl | |

| InChI Key | SZQSVGZFSOUXPL-UHFFFAOYSA-N | [1] |

The stereochemistry of this compound is of paramount importance. The trans isomer generally possesses a less polar surface area compared to the cis isomer, where the amino and hydroxyl groups are on the same face of the ring. This difference in polarity can significantly impact properties like cell permeability and oral bioavailability in drug candidates.

Stereoselective Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol Hydrochloride

The synthesis of the trans isomer with high stereoselectivity is a key challenge and a critical step in its application. A robust method to achieve this involves a multi-step pathway that utilizes a Mitsunobu reaction to invert the stereochemistry at one of the chiral centers. The following protocol is adapted from established methods for the synthesis of similar aminocyclobutanol derivatives.

Synthetic Scheme Overview

Caption: Synthetic workflow for trans-3-Amino-1-methylcyclobutan-1-ol HCl.

Detailed Experimental Protocol

Step 1: Mitsunobu Reaction for Stereochemical Inversion

The causality behind this first step is to invert the stereocenter bearing the hydroxyl group in a cis-configured starting material. The Mitsunobu reaction is a reliable method for achieving this inversion with high fidelity.

-

To a solution of cis-3-(dibenzylamino)-1-methylcyclobutanol (1.0 eq) and p-nitrobenzoic acid (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.5 eq).

-

Slowly add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to yield the trans-p-nitrobenzoate ester.

Step 2: Alkaline Hydrolysis of the Ester

This step serves to deprotect the hydroxyl group from the ester intermediate.

-

Dissolve the trans-p-nitrobenzoate ester (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction to room temperature and neutralize with a mild acid (e.g., 1M HCl).

-

Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to give trans-3-(dibenzylamino)-1-methylcyclobutanol.

Step 3: Catalytic Hydrogenolysis for Deprotection of the Amine

The final deprotection step removes the benzyl groups from the nitrogen atom to reveal the primary amine.

-

Dissolve the trans-3-(dibenzylamino)-1-methylcyclobutanol (1.0 eq) in ethanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 16-24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

-

Concentrate the filtrate to obtain the crude trans-3-amino-1-methylcyclobutanol.

Step 4: Hydrochloride Salt Formation

Formation of the hydrochloride salt improves the stability and handling of the final compound.

-

Dissolve the crude trans-3-amino-1-methylcyclobutanol in diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound hydrochloride.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (singlet), the cyclobutane ring protons (multiplets), and the proton on the carbon bearing the amino group. The coupling constants between the cyclobutane protons can provide information about the cis/trans stereochemistry.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be characteristic of a methyl group, two methylene groups in a strained ring, a methine group attached to the amino group, and a quaternary carbon attached to the hydroxyl and methyl groups.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode should show a prominent peak for the molecular ion [M+H]⁺ of the free base at m/z 102.1.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the primary amine (and its hydrochloride salt), and C-H stretches of the aliphatic groups.

Isomer Separation and Purity Assessment

The separation of cis and trans isomers can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) is the method of choice for both analytical assessment of isomeric purity and for preparative separation.

General HPLC Protocol for Diastereomer Separation:

-

Column: A chiral stationary phase (CSP) column is often required for the separation of enantiomers, but for diastereomers, a standard reversed-phase C18 column or a normal-phase silica column may be effective.

-

Mobile Phase: A systematic screening of mobile phase compositions (e.g., mixtures of acetonitrile/water or hexane/isopropanol with appropriate additives like trifluoroacetic acid or diethylamine) is necessary to optimize the separation.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is typically suitable for these compounds which lack a strong chromophore.

-

Validation: The method should be validated for linearity, accuracy, and precision to ensure reliable quantification of the isomeric ratio.

Applications in Drug Discovery and Medicinal Chemistry

This compound hydrochloride serves as a valuable scaffold for the synthesis of a wide range of biologically active molecules. Its rigid structure and strategically placed functional groups allow for its incorporation into lead compounds to explore structure-activity relationships (SAR).

Caption: Key applications of this compound HCl in drug discovery.

The primary amine can be readily derivatized to form amides, sulfonamides, or ureas, while the tertiary alcohol can be used to form ethers or esters, allowing for the exploration of a wide chemical space. The rigid cyclobutane core helps to position these appended groups in a defined orientation, which can be crucial for potent and selective binding to a biological target.

Safety and Handling

This compound hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

It is recommended to work in a well-ventilated fume hood when handling this compound. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound hydrochloride is a valuable and versatile building block in modern drug discovery. Its unique three-dimensional structure, conferred by the rigid cyclobutane core, offers medicinal chemists a powerful tool to design molecules with improved pharmacological properties. The ability to synthesize specific stereoisomers, particularly the trans configuration, is crucial for unlocking its full potential in the development of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this important chemical entity in their scientific endeavors.

References

Sources

The Cyclobutane Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Cyclobutane Derivatives

Abstract

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable and increasingly utilized scaffold in medicinal chemistry. Its unique three-dimensional structure and conformational rigidity offer distinct advantages in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by cyclobutane derivatives, with a focus on their applications in oncology, virology, and microbiology. We will delve into the underlying principles that make the cyclobutane ring a privileged structure in drug design, explore key examples of clinically relevant cyclobutane-containing molecules, and provide detailed, field-proven experimental protocols for the evaluation of their biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the cyclobutane scaffold in their therapeutic discovery programs.

The Cyclobutane Ring: A Unique Tool for Medicinal Chemists